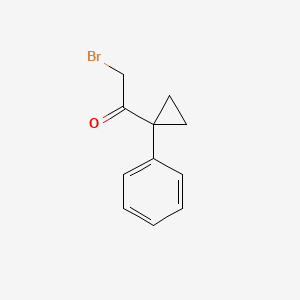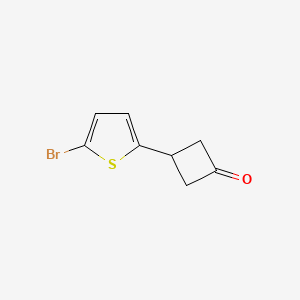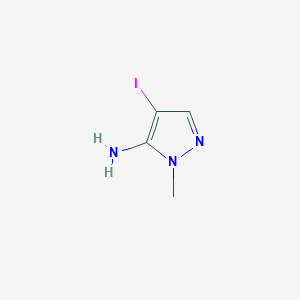![molecular formula C9H5N3O2 B1380296 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352900-89-0](/img/structure/B1380296.png)
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of spectroscopic data to confirm the structure of the newly synthesized compounds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications to the pyrazolo[1,5-a]pyridine scaffold.
Scientific Research Applications
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the CDK-2 enzyme, which plays a crucial role in cell cycle regulation . This inhibition leads to the arrest of the cell cycle at specific phases, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 2-Cyanopyrazolo[1,5-a]pyrimidine
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific molecular structure, which allows for versatile modifications and applications. Its ability to inhibit CDK-2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14/h1-3,5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQCLCZMPCCOAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)













